molecular formula C27H30O15 B174726 Biorobin CAS No. 17297-56-2

Biorobin

Cat. No.: B174726
CAS No.: 17297-56-2
M. Wt: 594.5 g/mol
InChI Key: RTATXGUCZHCSNG-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Biorobin plays a significant role in biochemical reactions. It has been found to significantly inhibit the proliferation of human lymphocytes in vitro This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell proliferation

Cellular Effects

This compound has been shown to have a variety of effects on cells. For instance, it has been found to significantly inhibit the proliferation of human lymphocytes This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit the proliferation of human lymphocytes, suggesting it may interact with biomolecules involved in cell proliferation This could involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Chemical Reactions Analysis

Biorobin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biorobin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biorobin is similar to other flavonoid compounds such as:

    Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: Another flavonoid known for its strong antioxidant activity.

    Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects.

What sets this compound apart is its unique glycosidic linkage, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTATXGUCZHCSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biorobin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17297-56-2
Record name Biorobin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Biorobin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is biorobin and where is it found?

A1: this compound is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].

Q2: Has this compound shown potential for treating any specific diseases?

A2: While research is ongoing, one study identified this compound as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, this compound demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].

Q3: Are there any other potential targets for this compound in the context of viral infections?

A4: Research indicates that this compound may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes this compound an intriguing candidate for further investigation as a potential antiviral agent.

Q4: What are the challenges in developing this compound as a potential therapeutic agent?

A4: Despite its potential, several challenges need to be addressed before this compound can be considered for therapeutic development. These include:

    Q5: What analytical techniques are commonly used to study this compound?

    A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of this compound in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].

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